Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate

Description

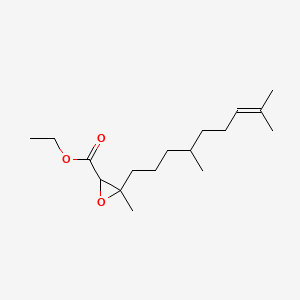

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is a highly branched ester featuring an epoxide functional group at the 2,3-position, methyl substituents at carbons 3, 7, and 11, and a double bond at the 10-position.

Properties

CAS No. |

23307-95-1 |

|---|---|

Molecular Formula |

C17H30O3 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

ethyl 3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C17H30O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h9,14-15H,6-8,10-12H2,1-5H3 |

InChI Key |

LSVGQYICTZOJNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)CCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3,7,11-trimethyldodec-10-enoate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of complex molecules.

Biology: In studies of enzyme-catalyzed reactions involving epoxides.

Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate involves its reactivity with nucleophiles. The epoxy group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Structural Comparison

The compound’s key differentiating features include:

- Epoxide group: Unlike non-epoxidized esters (e.g., ethyl decanoate, ethyl palmitate), the epoxy ring enhances reactivity, particularly in ring-opening reactions for synthesizing polyols or cross-linked polymers .

- Double bond position: The 10-enoate moiety contrasts with conjugated dienoates like ethyl 3,7,11-trimethyl-2,4-dodecadienoate (hydroprene), which is used as an insect growth regulator .

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Reactivity: The epoxy group’s strain makes it more reactive than esters without epoxides. For example, it may undergo nucleophilic attacks by amines or acids, unlike hydroprene, which relies on dienoate conjugation for biological activity .

- Thermal stability: Branched esters typically exhibit higher thermal stability than linear analogs. However, the epoxy group may lower decomposition temperatures compared to non-epoxidized compounds like ethyl palmitate .

- Solubility : Increased branching reduces solubility in polar solvents but enhances compatibility with hydrophobic matrices (e.g., polymers or lipid bilayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.